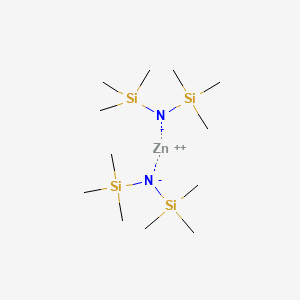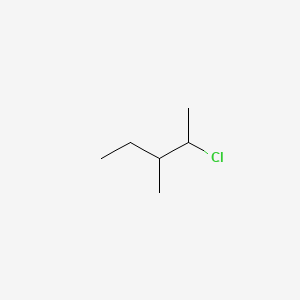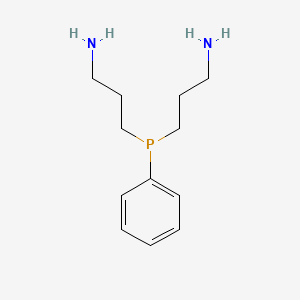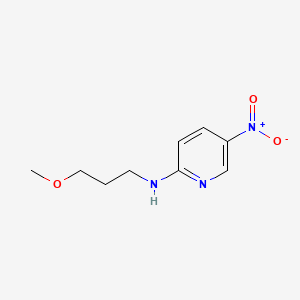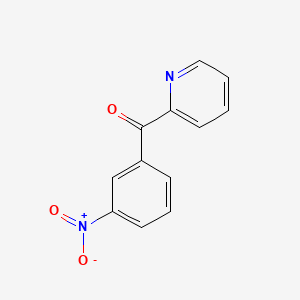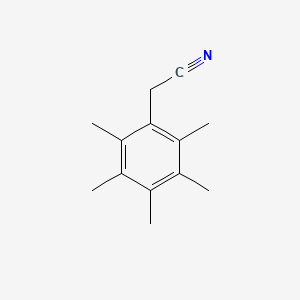![molecular formula C8H8ClN B1597405 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 6945-87-5](/img/structure/B1597405.png)
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
描述
“2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile” is a chemical compound with the molecular formula C8H8ClN . It is a mix of endo/exo isomers .
Molecular Structure Analysis
The molecular structure of “2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile” consists of a bicyclic system with a chlorine atom and a nitrile group attached . The InChI code for this compound is 1S/C8H8ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile” include its molecular weight, which is 153.61 . More detailed properties are not available in the literature.科学研究应用
Crystallographic and Chemical Analysis
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide, a precursor to 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile, has been analyzed for its absolute configuration and hydrogen-bonding properties. The compound's crystal structures reveal distinct orientations relative to the carboxamide dimer moiety, indicating complex hydrogen-bonding interactions in such compounds (Plettner et al., 2005).
Electrophilic Additions and Stereochemistry
The compound's behavior in electrophilic additions has been studied, demonstrating its ability to undergo regioselective and stereoselective reactions. These reactions provide insights into the compound's reactivity and potential applications in synthesizing various chemical structures (Carrupt & Vogel, 1989).
Intramolecular Hydrogen Bonding
Research indicates that 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives can exhibit intramolecular hydrogen bonding. These characteristics are important for understanding the compound's structural and chemical properties (Boeyens et al., 1984).
Polymerization and Material Science
The compound has been explored as a monomer in the synthesis of block copolymers. Its ability to participate in ring-opening polymerization initiated by metal complexes is notable for materials science applications (Greene et al., 1988).
Isomerization Studies
The compound's ability to undergo exo to endo isomerization has been documented, providing valuable information for organic synthesis and the manipulation of molecular structures (Michael & Blom, 1989).
属性
IUPAC Name |
2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYKNDOOVFKJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287812 | |
| Record name | 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
CAS RN |
6945-87-5 | |
| Record name | NSC52586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

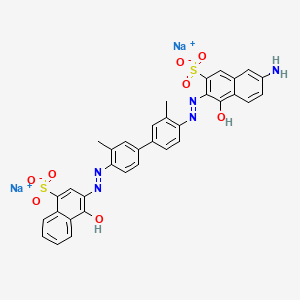
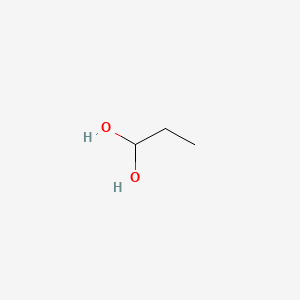

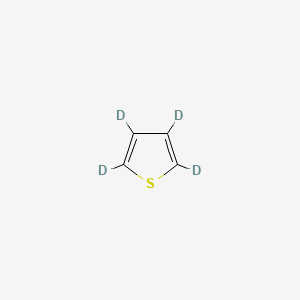

![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)

